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Cat. No.: B1684373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preliminary toxicological data for

CH-223191. It is intended for research and informational purposes only. A comprehensive

toxicological assessment of CH-223191 has not been published in the public domain.

Standardized regulatory toxicology studies, such as acute, sub-chronic, and chronic toxicity,

genotoxicity, and carcinogenicity studies, are largely unavailable. Therefore, this guide should

be considered a preliminary overview and not a complete safety evaluation.

Introduction
CH-223191, with the chemical name 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-

tolylazo-phenyl)-amide, is a potent and specific synthetic antagonist of the aryl hydrocarbon

receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that mediates the toxic

effects of a variety of environmental pollutants, most notably 2,3,7,8-tetrachlorodibenzo-p-

dioxin (TCDD).[3] CH-223191 has been widely used as a research tool to investigate the

mechanisms of AhR-mediated toxicity and to explore the therapeutic potential of AhR

antagonism. It is a "pure" antagonist, meaning it does not exhibit agonist activity even at high

concentrations.[1]

This technical guide provides an in-depth overview of the available preliminary toxicological

findings for CH-223191, focusing on its intrinsic effects.
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Mechanism of Action: Aryl Hydrocarbon Receptor
Antagonism
CH-223191 competitively binds to the ligand-binding domain of the AhR, preventing the binding

of AhR agonists such as TCDD.[4] This inhibition blocks the subsequent conformational

changes in the AhR, its translocation into the nucleus, and its dimerization with the AhR nuclear

translocator (ARNT). Consequently, the AhR/ARNT complex cannot bind to dioxin-responsive

elements (DREs) in the DNA, thereby preventing the transcription of target genes, including

various cytochrome P450 enzymes like CYP1A1.
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Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and Point of Inhibition by CH-
223191.

Summary of Preliminary Toxicological Data
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The available toxicological data for CH-223191 is limited and primarily derived from studies

where it was used as a control or blocking agent.

Acute, Sub-chronic, and Chronic Toxicity
Standardized acute, sub-chronic, and chronic toxicity studies for CH-223191 are not available

in the public literature. Consequently, key toxicological parameters such as the LD50 (median

lethal dose) and the No-Observed-Adverse-Effect-Level (NOAEL) have not been established.

In a study where male ICR mice were orally administered CH-223191 at 10 mg/kg daily for 25

days, no adverse effects were reported.[5] However, this was in the context of co-treatment

with TCDD, and a full toxicological assessment was not the objective of the study.

Genotoxicity and Carcinogenicity
There are no published studies specifically evaluating the genotoxic or carcinogenic potential of

CH-223191 using standard assays such as the Ames test, in vitro or in vivo micronucleus

assays, or long-term carcinogenicity bioassays.

Reproductive and Developmental Toxicity
A significant toxicological finding has been reported in the context of male reproductive health.

A study in adult male rats demonstrated that administration of CH-223191 led to:

Marked reductions in sperm quality.

Elevated oxidative stress in testicular tissue.

Increased sperm DNA fragmentation.

Severe testicular degeneration.[6]

These findings suggest that AhR plays a crucial role in spermatogenesis and that its inhibition

by CH-223191 can have disruptive effects on male fertility.[6]

No specific studies on the developmental toxicity of CH-223191 are currently available.

In Vitro Cytotoxicity and Cell Proliferation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1684373?utm_src=pdf-body
https://www.benchchem.com/product/b1684373?utm_src=pdf-body
https://www.benchchem.com/product/b1684373?utm_src=pdf-body
https://www.researchgate.net/figure/CH-223191-prevents-TCDD-induced-toxicities-in-vivo-Male-ICR-mice-6-weeks-old-were_fig3_7237305
https://www.benchchem.com/product/b1684373?utm_src=pdf-body
https://www.benchchem.com/product/b1684373?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12205243/
https://www.benchchem.com/product/b1684373?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12205243/
https://www.benchchem.com/product/b1684373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The effects of CH-223191 on cell viability and proliferation appear to be cell-line and species-

specific, with some conflicting reports.

Hepatoma Cells: In murine hepatoma (Hepa1) cells, CH-223191 did not significantly

decrease cell viability.[7] Conversely, in human hepatoma (HepG2) cells, a significant loss of

viability was observed at the highest concentration tested (10 µM) after 72 hours.[7]

Interestingly, at this high concentration, CH-223191 was also observed to have a pro-

proliferative effect in both cell lines.[7][8]

Colon Carcinoma Cells: In contrast to the pro-proliferative effects in hepatoma cells, CH-
223191 was found to inhibit the proliferation of human colon carcinoma cells (HT-29 and

HCT116).[9]

Canine Coronavirus Infected Cells: In A72 cells infected with canine coronavirus (CCoV),

CH-223191 was shown to increase cell viability at concentrations of 2, 5, 10, and 20 µM.[10]

These disparate findings highlight the need for further investigation into the cell-type-specific

effects of CH-223191.

Mitochondrial Effects
One study has suggested that CH-223191 may induce mitochondrial dysfunction and the

formation of reactive oxygen species (ROS) in HepG2 cells.[11][12] This finding suggests a

potential off-target effect that is independent of its AhR antagonist activity and warrants further

investigation.

Quantitative Toxicological Data
The available quantitative data on the toxicology of CH-223191 is sparse. The following table

summarizes the key findings.
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Endpoint Test System
Concentration/

Dose
Effect Reference

In Vitro Cell

Viability

Murine

Hepatoma

(Hepa1) cells

Up to 10 µM

No significant

decrease in

viability. Pro-

proliferative at 10

µM.

[7]

Human

Hepatoma

(HepG2) cells

10 µM

Significant loss

of viability after

72 hours. Pro-

proliferative.

[7]

Human Colon

Carcinoma (HT-

29, HCT116)

cells

10 µM
Inhibition of

proliferation.
[9]

Mitochondrial

Function

Human

Hepatoma

(HepG2) cells

Not specified

Induction of

mitochondrial

dysfunction and

ROS formation.

[11][12]

Reproductive

Toxicity
Adult Male Rats Not specified

Reduced sperm

quality, increased

oxidative stress,

increased sperm

DNA

fragmentation,

testicular

degeneration.

[6]

In Vivo (short-

term)
Male ICR Mice

10 mg/kg/day

(oral) for 25 days

No reported

adverse effects

(in the context of

TCDD co-

treatment).

[5]
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Experimental Protocols
In Vitro Cell Viability Assay
Objective: To assess the effect of CH-223191 on the viability and proliferation of cultured cells.

Methodology (based on studies in hepatoma and colon carcinoma cells):[7][9]

Cell Culture: Murine (Hepa1) or human (HepG2, HT-29, HCT116) cells are cultured in

appropriate media and conditions.

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of

CH-223191 (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO).

Incubation: Cells are incubated for various time points (e.g., 24, 48, 72 hours).

Viability Assessment: Cell viability is determined using a standard assay such as the WST-1

or MTT assay, which measures mitochondrial activity as an indicator of viable cells.

Proliferation Assessment: Cell proliferation can be measured by methods such as BrdU

incorporation assays.

Data Analysis: Results are expressed as a percentage of the vehicle-treated control.

Statistical analysis is performed to determine significant differences.
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Caption: General workflow for an in vitro cell viability and proliferation assay.

In Vivo Study of TCDD-Induced Toxicity Amelioration
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Objective: To evaluate the ability of CH-223191 to prevent TCDD-induced toxicity in vivo.

Methodology (based on a study in male ICR mice):[5]

Animals: Male ICR mice (e.g., 6 weeks old) are used.

Acclimation: Animals are acclimated to laboratory conditions.

Dosing Regimen:

A control group receives the vehicle (e.g., corn oil).

A treatment group receives CH-223191 (e.g., 10 mg/kg in corn oil) orally once a day for a

specified period (e.g., 25 days).

After a pre-treatment period with CH-223191 (e.g., one week), mice are treated with a

single intraperitoneal injection of TCDD (e.g., 100 µg/kg in corn oil).

Monitoring: Body weight is monitored throughout the study.

Terminal Procedures: At the end of the study, animals are euthanized. Blood and liver tissue

are collected.

Analysis:

Liver Histology: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin and

eosin) to assess for fat content and other pathological changes.

Biochemical Analysis: Plasma levels of liver enzymes such as AST (aspartate

aminotransferase) and ALT (alanine aminotransferase) are measured.

Gene Expression: Expression of AhR target genes, such as CYP1A1, in the liver is

analyzed by methods like Western blotting or qRT-PCR.

Data Analysis: Data from the different treatment groups are compared statistically.

Discussion and Future Directions
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The currently available data on the toxicology of CH-223191 are insufficient to draw firm

conclusions about its safety profile. While it appears to have a low order of toxicity in some

short-term in vivo studies aimed at evaluating its efficacy against TCDD, the findings of

potential male reproductive toxicity and mitochondrial dysfunction are significant and require

further investigation.

The conflicting results regarding its effects on cell proliferation in different cell lines underscore

the complexity of its biological activity and suggest the possibility of off-target effects that are

independent of AhR antagonism.

To establish a comprehensive understanding of the safety of CH-223191, the following studies

are warranted:

Acute, sub-chronic, and chronic toxicity studies in at least two species to determine the LD50

and NOAEL.

A battery of genotoxicity tests, including the Ames test and in vivo micronucleus assay.

Carcinogenicity bioassays.

Comprehensive reproductive and developmental toxicity studies.

Safety pharmacology studies to assess potential effects on the cardiovascular, respiratory,

and central nervous systems.

ADME (absorption, distribution, metabolism, and excretion) and toxicokinetic studies to

understand its disposition in the body.

Conclusion
CH-223191 is a valuable research tool for studying AhR biology and toxicology. However, the

preliminary toxicological data are limited and highlight potential areas of concern, particularly

regarding male reproductive health and mitochondrial function. Researchers and drug

development professionals should exercise caution and consider these potential liabilities. A

comprehensive toxicological evaluation is necessary to fully characterize the safety profile of

CH-223191 before any consideration for further development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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